molecular formula C3HCl2F3 B1297523 1,2-Dichloro-3,3,3-trifluoropropene CAS No. 431-27-6

1,2-Dichloro-3,3,3-trifluoropropene

Cat. No. B1297523
CAS RN: 431-27-6
M. Wt: 164.94 g/mol
InChI Key: ZHJBJVPTRJNNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3,3,3-trifluoropropene is a chemical compound with the CAS Number: 431-27-6 . It has a molecular weight of 164.94 .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-3,3,3-trifluoropropene is represented by the formula C3HCl2F3 . More detailed structural information can be obtained from resources like ChemSpider and NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

1,2-Dichloro-3,3,3-trifluoropropene has a molecular weight of 164.94 . It has a boiling point of 53.7°C and a melting point of -109.2°C . The density of the compound is 1.4653 .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The trans- isomer of this compound is of interest as a more environmentally friendly (lower GWP; global warming potential) refrigerant in air conditioners . This suggests potential future applications in the field of environmentally sustainable technologies.

properties

IUPAC Name

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBJVPTRJNNIK-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3,3,3-trifluoropropene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the process described in the research paper for synthesizing 2-chloro-3,3,3-trifluoropropene?

A1: The research paper details a novel process for synthesizing 2-chloro-3,3,3-trifluoropropene starting from 1,2-dichloro-3,3,3-trifluoropropene []. This process involves a two-step reaction:

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